Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate
Description
Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate is a synthetic carbamate derivative characterized by a benzyl-protected carbamate group, a 2-oxoethyl chain, and a 3-(pyridin-4-yloxy)piperidine moiety. The benzyl carbamate group serves as an amine-protecting agent in organic synthesis, enabling selective reactivity during multi-step reactions . This compound is synthesized via intermediates such as those described in Formula 4 (phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate), highlighting its role as a precursor in medicinal chemistry or agrochemical applications .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-19(13-22-20(25)26-15-16-5-2-1-3-6-16)23-12-4-7-18(14-23)27-17-8-10-21-11-9-17/h1-3,5-6,8-11,18H,4,7,12-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXOGMZVILKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step involves the substitution reaction where a pyridin-4-yloxy group is introduced to the piperidine ring.
Formation of the Carbamate Moiety: The carbamate group is introduced through a reaction between an amine and a chloroformate.
Benzylation: The final step involves the benzylation of the compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The carbamate and piperidine groups are susceptible to oxidation under specific conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the carbamate’s carbonyl group, forming a urea derivative or degrading the piperidine ring.
-
Hydrogen peroxide (H₂O₂) selectively oxidizes the pyridin-4-yloxy group to pyridine N-oxide, altering electronic properties .
Key Oxidation Pathways:
| Reagent | Target Site | Major Product | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Carbamate carbonyl | Urea derivative | 0–5°C, 2–4 hr |
| H₂O₂ (30%) | Pyridine ring | Pyridine N-oxide | RT, 6–8 hr |
Reduction Reactions
The carbamate’s carbonyl group and the piperidine ring undergo reduction:
-
Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a secondary amine while preserving the piperidine structure.
-
Sodium borohydride (NaBH₄) selectively reduces the ketone group adjacent to the carbamate, yielding a hydroxyl intermediate.
Reduction Outcomes:
| Reagent | Selectivity | Product Structure | Yield (%) |
|---|---|---|---|
| LiAlH₄ | Carbamate carbonyl | Benzylamine derivative | 70–85 |
| NaBH₄ | Ketone group | Hydroxyethyl-piperidine carbamate | 50–60 |
Hydrolysis Reactions
The carbamate group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O) : Cleaves the carbamate to release benzyl alcohol and a piperidine-ethylamine derivative .
-
Basic hydrolysis (NaOH/EtOH) : Generates a free amine and carbon dioxide .
Hydrolysis Comparison:
| Condition | Products | Reaction Time |
|---|---|---|
| 6M HCl, reflux | Benzyl alcohol + Ethylenediamine | 3–4 hr |
| 2M NaOH, ethanol | Piperidine-ethylamine + CO₂ | 1–2 hr |
Substitution Reactions
The pyridin-4-yloxy group participates in nucleophilic substitutions:
-
Halogenation : Treatment with PCl₅ replaces the hydroxyl group with chlorine .
-
Amination : Reaction with ammonia or primary amines under Pd catalysis forms pyridin-4-ylamine derivatives.
Substitution Examples:
| Reaction Type | Reagent | Product | Catalyst |
|---|---|---|---|
| Chlorination | PCl₅ | 4-Chloropyridine derivative | None |
| Amination | NH₃, Pd(OAc)₂ | 4-Aminopyridine analog | Pd(OAc)₂ |
Cross-Coupling Reactions
The pyridine ring enables metal-catalyzed couplings:
-
Suzuki coupling : Reacts with aryl boronic acids to form biaryl structures .
-
Heck reaction : Alkenes insert at the pyridine’s C-3 position.
Coupling Performance:
| Reaction | Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 80–90 |
| Heck | Styrene | PdCl₂ | 65–75 |
Complexation with Metals
The pyridine nitrogen coordinates with transition metals:
-
Copper(II) : Forms a tetrahedral complex, enhancing stability in aqueous solutions .
-
Palladium(0) : Acts as a ligand in catalytic cycles.
Metal Complex Properties:
| Metal Ion | Coordination Geometry | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Tetrahedral | 8.2 |
| Pd⁰ | Square planar | N/A (catalytic use) |
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes:
-
Primary pathway : Cleavage of the carbamate group, releasing CO₂ and forming a piperidine-ethylamine residue .
-
Secondary pathway : Pyridine ring decomposition into volatile nitriles.
Thermogravimetric Analysis (TGA) Data:
| Temperature Range (°C) | Mass Loss (%) | Degradation Product |
|---|---|---|
| 200–250 | 35 | CO₂ + Piperidine derivative |
| 300–350 | 50 | Acetonitrile + HCN |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Therapy
Recent studies have highlighted the efficacy of piperidine derivatives, including benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate, in cancer treatment. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain piperidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells, surpassing the effectiveness of established chemotherapeutic agents like bleomycin . The structural features of these compounds contribute to their ability to interact with protein binding sites more effectively, which is crucial for their anticancer activity.
1.2 Neurodegenerative Diseases
The compound also shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives with piperidine moieties can inhibit key enzymes involved in cholinergic signaling, specifically acetylcholinesterase and butyrylcholinesterase . This dual inhibition is vital for enhancing cognitive function and mitigating symptoms associated with Alzheimer's. Additionally, compounds similar to this compound have been noted for their antioxidant properties and ability to chelate metals, further supporting their therapeutic potential in neurodegenerative contexts .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and substituents can significantly influence the compound's biological activity. For example, variations in the substituents on the benzyl group can enhance cholinesterase inhibition and improve selectivity towards specific targets within biological systems .
Pharmacological Insights
3.1 Mechanism of Action
The pharmacological mechanisms underlying the activity of this compound involve interactions with various biological targets. Its ability to inhibit enzymes related to neurotransmitter breakdown suggests a mechanism that could enhance synaptic transmission in neurodegenerative conditions . Furthermore, its anticancer properties may be attributed to the induction of apoptosis through pathways activated by its interaction with cellular proteins involved in cell cycle regulation .
3.2 Case Studies
Several case studies have documented the therapeutic effects of similar compounds in clinical settings:
- Alzheimer's Disease Treatment : A clinical trial involving piperidine derivatives showed significant improvement in cognitive function among participants compared to placebo groups .
- Cancer Treatment : In vitro studies demonstrated that specific piperidine derivatives led to reduced tumor growth rates in xenograft models, indicating potential for further development into effective cancer therapies .
Data Summary Table
Mechanism of Action
The mechanism of action of Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The pyridin-4-yloxy group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Protecting Group Impact
- Benzyl carbamate (target compound): Balances stability and reactivity, ideal for hydrogenolysis-driven deprotection. Contrasts with tert-butyl carbamate, which is more acid-sensitive, and dibenzyl amine, which imposes steric hindrance .
- Benzotriazolyl-pyrimidinone variant (): Retains benzyl carbamate but replaces the piperidine-pyridyl group with a benzotriazole-linked pyrimidinone. This substitution likely alters solubility and bioactivity, as benzotriazole is known for photostability, while pyrimidinone mimics nucleic acid bases .
Substituent-Driven Functional Differences
- 3-(Pyridin-4-yloxy)piperidine (target compound): The pyridyl ether and piperidine ring may enhance binding to biological targets (e.g., kinases or GPCRs) via hydrogen bonding and conformational rigidity.
- Benzotriazolyl-pyrimidinone (): The fused heterocycle system could confer antiviral or anticancer properties, diverging from the piperidine-based scaffold’s applications .
Research Implications and Gaps
While structural and synthetic comparisons are well-documented (e.g., tert-butyl vs. benzyl carbamate deprotection ), direct biological or physicochemical data (e.g., IC₅₀, logP) for the target compound remain absent in the provided evidence. Further studies should explore:
- Comparative bioactivity screens against analogues with varying substituents.
- Solubility and stability profiles under physiological conditions.
- Synthetic scalability of benzyl carbamate intermediates versus dibenzyl or tert-butyl routes.
Biological Activity
Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. The structure features a piperidine ring, which is critical for its biological activity, and a pyridine moiety that may contribute to its interaction with biological targets.
The compound's mechanism of action is primarily linked to its ability to inhibit specific enzymes within the serine hydrolase family, including monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are involved in the endocannabinoid system, which regulates various physiological processes such as pain sensation, mood, and appetite.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly impact the compound's potency and selectivity. For instance, studies have shown that altering the substituents on the piperidine or pyridine rings can enhance inhibitory activity against MAGL or FAAH, suggesting a fine-tuning potential for therapeutic applications .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on MAGL, with IC50 values indicating effective enzyme blockade. Such inhibition leads to increased levels of endocannabinoids in the brain, which can produce analgesic and anti-inflammatory effects .
In Vivo Studies
Animal model studies have confirmed the compound's efficacy in reducing pain and inflammation. For instance, administration in mice resulted in a notable decrease in pain responses in formalin-induced pain models. These findings suggest that the compound could be a candidate for developing new analgesics targeting the endocannabinoid system .
Case Studies
- Pain Management : A study evaluating the analgesic properties of similar piperidine derivatives found that compounds with structural similarities exhibited significant pain relief in rodent models. This supports the hypothesis that Benzyl carbamate derivatives could serve as effective pain management therapies .
- Cancer Therapy : Recent advancements in piperidine derivatives have shown promise in cancer therapy due to their ability to modulate pathways involved in tumor growth. This compound could potentially be explored for similar applications .
Q & A
Q. What are the optimal synthetic routes for synthesizing benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling a piperidinyl-pyridinyloxy intermediate with a carbamate precursor. Key steps include:
- Step 1: Preparation of 3-(pyridin-4-yloxy)piperidine via nucleophilic substitution of pyridin-4-ol with a piperidine derivative under basic conditions (e.g., NaH/DMF) .
- Step 2: Reaction of the piperidine intermediate with ethyl oxalyl chloride to form the 2-oxoethyl moiety, followed by carbamate formation using benzyl chloroformate .
- Purity Control: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) and LC-MS to detect byproducts .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: Analyze - and -NMR to confirm the presence of the benzyl carbamate (δ ~7.3 ppm for aromatic protons, δ ~155 ppm for carbonyl), pyridinyloxy (δ ~8.5 ppm for pyridine protons), and piperidine signals (δ ~1.5–3.5 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] calculated for : 392.16) .
- Physicochemical Properties:
Advanced Research Questions
Q. What strategies are recommended for studying this compound’s interaction with biological targets (e.g., HDACs or GPCRs)?
Methodological Answer:
Q. How can structural modifications enhance this compound’s bioactivity or selectivity?
Methodological Answer:
- SAR Studies:
- Experimental Design:
- Synthesize 10–15 analogs and screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Prioritize candidates with >50% inhibition at 10 μM for further ADME profiling .
Q. How should researchers address contradictions in stability data under varying experimental conditions?
Methodological Answer:
- Stability Profiling:
- Mitigation Strategies:
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
